1-[(2-chloro-5-methylphenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
This compound is a mouthful, but let’s break it down It belongs to the class of carboxamides and features a pyrazole ring
Name: 1-[(2-chloro-5-methylphenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide
Molecular Formula: CHClNO
Molecular Weight: 387.83 g/mol
Preparation Methods
Synthetic Routes:
-
Condensation Reaction
- Start with 2-chloro-5-methylphenol and 2-methoxy-5-methylbenzoyl chloride.
- React them to form the phenoxybenzoyl chloride intermediate.
- Next, react the intermediate with 1H-pyrazole-3-carboxamide to obtain the desired compound.
-
Industrial Production
- Industrial-scale synthesis typically involves optimized reaction conditions, such as temperature, solvent, and catalysts.
- These methods ensure high yield and purity.
Chemical Reactions Analysis
Reactions:
Substitution Reactions: The chlorine atom can undergo substitution reactions (e.g., nucleophilic substitution) due to its electrophilic nature.
Reduction: Reduction of the nitro group (if present) to an amino group.
Oxidation: Oxidation of the methyl groups (if desired).
Common Reagents and Conditions:
Substitution: Alkoxides, amines, or thiols as nucleophiles.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate).
Major Products:
- The primary product is the target compound itself.
- By-products may include regioisomers or side reactions.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects (e.g., anti-inflammatory, anticancer).
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for interactions with biological targets.
Mechanism of Action
Targets: It likely interacts with specific proteins or enzymes.
Pathways: Further research is needed to elucidate the exact pathways.
Comparison with Similar Compounds
Uniqueness: Its specific substitution pattern and combination of functional groups distinguish it.
Similar Compounds: Related compounds include other pyrazoles, carboxamides, and phenolic derivatives.
Properties
Molecular Formula |
C20H20ClN3O3 |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
1-[(2-chloro-5-methylphenoxy)methyl]-N-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H20ClN3O3/c1-13-5-7-18(26-3)17(10-13)22-20(25)16-8-9-24(23-16)12-27-19-11-14(2)4-6-15(19)21/h4-11H,12H2,1-3H3,(H,22,25) |
InChI Key |
GLMQKYSMLKTMBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=NN(C=C2)COC3=C(C=CC(=C3)C)Cl |
Origin of Product |
United States |
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